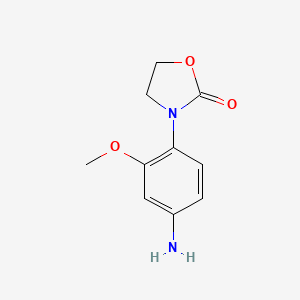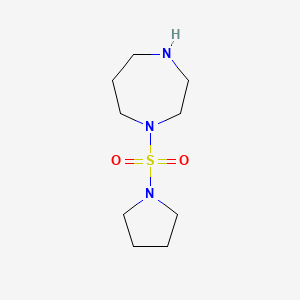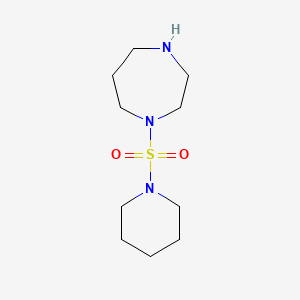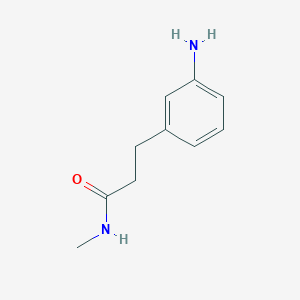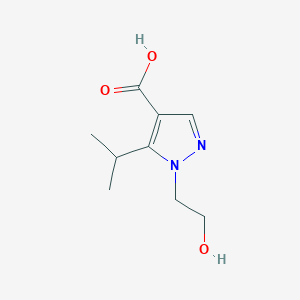
2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1087788-67-7 . It has a molecular weight of 254.6 and is commonly known as TFCP. The IUPAC name for this compound is 2,2,2-trifluoroethyl 5-chloro-2-pyridinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3N2O2/c9-5-1-2-6 (13-3-5)14-7 (15)16-4-8 (10,11)12/h1-3H,4H2, (H,13,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 61-62°C. It has a molecular weight of 254.59 . The molecular formula of the compound is C8H6ClF3N2O2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Applications
Research on compounds structurally related or functionalized similarly to 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate has demonstrated their versatility in chemical synthesis and material science applications. For instance, the use of trifluoroacetic anhydride in synthesizing metal carboxylate solutions for epitaxial thin films by metal-organic decomposition (MOD) shows the potential for creating superconducting films with high critical currents, highlighting the role of trifluoromethyl groups in advanced material fabrication (Roma et al., 2006).
Catalysis and Organic Reactions
In the realm of organic synthesis, the introduction of trifluoromethyl groups to heteroaromatic compounds has been achieved through regioselective C-H trifluoromethylation, using trifluoromethyldifluoroborane as an activator. This method emphasizes the critical role of trifluoromethyl groups in modulating the reactivity and properties of organic molecules, potentially including derivatives like 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate (Nishida et al., 2014).
Luminescence and Material Properties
The development of luminescent materials also benefits from the structural motifs present in compounds like 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate. For example, heteroleptic cationic Ir(III) complexes demonstrating aggregation-induced fluorescence emission (AIFE) and aggregation-induced phosphorescence emission (AIPE) showcase the potential of incorporating such functional groups into molecular designs for advanced optoelectronic applications (Song et al., 2016).
Environmental Sensing
The synthesis of colorimetric and fluorescent sensors based on intramolecular charge transfer (ICT) mechanisms, such as the D-(π-A)2-type pyridine-boron trifluoride complex for water detection in solvents, illustrates the utility of trifluoromethylated compounds in environmental monitoring and analytical chemistry (Tsumura et al., 2018).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNGDSAWRGOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208792 | |
| Record name | 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate | |
CAS RN |
1087788-67-7 | |
| Record name | 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)



